molecular formula C21H15N3O5 B3551697 (5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione

(5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione

Cat. No.: B3551697
M. Wt: 389.4 g/mol
InChI Key: LYYARUSSGPOJJK-WOJGMQOQSA-N
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Description

(5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a nitrophenyl group, and an imidazolidine-2,4-dione moiety, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the naphthalene and nitrophenyl intermediates, followed by their coupling with the imidazolidine-2,4-dione core. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its nitrophenyl group may interact with oxidative enzymes, while the imidazolidine-2,4-dione moiety could inhibit specific proteases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione stands out due to its combination of a naphthalene ring, nitrophenyl group, and imidazolidine-2,4-dione moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[2-[(4-nitrophenyl)methoxy]naphthalen-1-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-20-18(22-21(26)23-20)11-17-16-4-2-1-3-14(16)7-10-19(17)29-12-13-5-8-15(9-6-13)24(27)28/h1-11H,12H2,(H2,22,23,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYARUSSGPOJJK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)N3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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